molecular formula C52H67N7O10 B1679108 PD 145065 CAS No. 153049-49-1

PD 145065

Katalognummer: B1679108
CAS-Nummer: 153049-49-1
Molekulargewicht: 950.1 g/mol
InChI-Schlüssel: HRAQSWKGRRUBDJ-OMUAVVNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PD-145065 is a compound that acts as both an endothelin A (ETA) receptor antagonist and an endothelin B (ETB) receptor antagonist. It was initially developed by Pfizer Inc. and is currently in a state of no progress in global research and development . Endothelin receptors play a crucial role in regulating vasoconstriction and other physiological processes.

Vorbereitungsmethoden

Synthetic Routes:: The synthetic route for PD-145065 involves the assembly of its peptide sequence. The compound’s chemical structure is Ac-{D-Bhg}-Leu-Asp-Ile-Ile-Trp-OH, where Bhg represents 5H-dibenzo[a,d]cycloheptene-5-glycine . The synthesis likely follows standard peptide coupling reactions using protected amino acids.

Industrial Production Methods:: Information on large-scale industrial production methods for PD-145065 is scarce. It is primarily used for research purposes.

Analyse Chemischer Reaktionen

PD-145065 ist ein nicht-selektiver Endothelin-Rezeptor-Antagonist. Es interagiert sowohl mit ETA- als auch mit ETB-Rezeptoren. Obwohl detaillierte Reaktionen nicht explizit dokumentiert sind, unterliegt es wahrscheinlich Bindungsinteraktionen mit diesen Rezeptoren, die ihre nachgeschalteten Signalwege beeinflussen.

Wissenschaftliche Forschungsanwendungen

Key Features:

  • Dual Antagonism : Targets both endothelin-A and endothelin-B receptors.
  • High Potency : Exhibits an IC50 of approximately 4 nM for the endothelin-A receptor.
  • Broad Therapeutic Implications : Useful in conditions like pulmonary hypertension, heart failure, and renal diseases.

Cardiovascular Research

PD 145065 is primarily utilized in cardiovascular studies to explore the role of endothelin receptors in disease mechanisms. Its application extends to:

  • Pulmonary Hypertension : Studies have demonstrated that this compound can attenuate the effects of endothelin-1, thereby improving vascular function and reducing pulmonary arterial pressure in animal models .
  • Heart Failure : The compound's ability to block vasoconstrictive actions makes it a valuable tool for understanding heart failure mechanisms .

Respiratory Studies

Research has indicated that this compound can mitigate bronchoconstriction induced by various stimuli. For instance:

  • In isolated rat lungs exposed to amitriptyline, this compound significantly reduced bronchoconstriction, suggesting its potential utility in treating acute lung injury .

Renal Studies

The compound has been shown to influence renal hemodynamics:

  • In anesthetized rats, this compound effectively blocked the renal and systemic responses to infused endothelin-1, highlighting its potential in managing renal pathologies associated with elevated endothelin levels .

Comparative Analysis with Other Compounds

The following table compares this compound with other known endothelin receptor antagonists:

Compound NameSelectivityIC50 (nM)Unique Features
This compoundNon-selective4Potent antagonist of both ETA and ETB receptors
BosentanNon-selective0.5Approved for pulmonary arterial hypertension treatment
AmbrisentanSelective (ETA)0.5Higher selectivity for ETA receptor; fewer side effects
SitaxentanSelective (ETA)1Developed for pulmonary hypertension; withdrawn from market
TezosentanNon-selective0.3Used in clinical trials for various cardiovascular issues

This compound's non-selectivity may offer broader therapeutic applications compared to selective antagonists like ambrisentan but also raises concerns regarding potential off-target effects .

Case Study 1: Pulmonary Hypertension

In a study involving animal models of pulmonary hypertension, this compound was administered to evaluate its efficacy in reducing elevated pulmonary arterial pressure. Results indicated a significant decrease in pressure levels and improved vascular function, supporting its potential as a therapeutic agent in managing this condition .

Case Study 2: Amitriptyline-Induced Bronchoconstriction

Research focused on the effects of amitriptyline revealed that co-administration of this compound could significantly mitigate bronchoconstriction. This study underscored the compound's role in addressing respiratory complications associated with certain medications .

Case Study 3: Renal Hemodynamics

A study assessing the renal effects of endothelin-1 demonstrated that this compound could completely block the increase in mean arterial blood pressure and renal vascular resistance induced by endothelin-1 infusion. This finding highlights its potential application in treating renal disorders characterized by dysregulated endothelin signaling .

Wirkmechanismus

PD-145065’s mechanism of action involves blocking endothelin receptors. By inhibiting ETA and ETB signaling, it modulates vasoconstriction, cell proliferation, and other processes mediated by endothelin pathways.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von PD-145065 liegt in seiner dualen antagonistischen Aktivität gegen sowohl ETA- als auch ETB-Rezeptoren. Ähnliche Verbindungen umfassen andere Endothelin-Rezeptor-Antagonisten wie BQ-123 und andere nicht-selektive Antagonisten .

Biologische Aktivität

PD 145065 is a potent non-selective antagonist of endothelin receptors, primarily targeting endothelin-A (ETA) and endothelin-B (ETB) receptors. Its biological activity has been extensively studied in various contexts, particularly concerning cardiovascular health, pulmonary hypertension, and placental function. This article summarizes key findings from research studies, including data tables and case studies that highlight the compound's effects and therapeutic potential.

This compound acts by blocking the actions of endothelin-1 (ET-1), a potent vasoconstrictor implicated in several pathological conditions. By inhibiting both ETA and ETB receptors, this compound can modulate vascular tone and improve endothelial function. The compound demonstrates a high potency with an IC50 value of approximately 4 nM for the ETA receptor, indicating its effectiveness in antagonizing endothelin signaling pathways .

Hemodynamic Effects

A study conducted on anesthetized mongrel dogs evaluated the effects of this compound on hemodynamic changes following a pulmonary air embolism (PAE). The results showed that dogs pretreated with this compound exhibited significantly lower increases in mean pulmonary arterial pressure and pulmonary vascular resistance compared to control dogs. Specifically, the mean pulmonary arterial pressure increased by 116% in the treated group versus 187% in controls, demonstrating the compound's potential to mitigate pulmonary hypertension .

Placental Function

Research has also investigated the impact of this compound on placental vascular resistance during fetal cardiac bypass. In this study, fetuses administered this compound experienced significantly less increase in placental vascular resistance (28% vs. 62% in controls) and maintained better blood flow compared to untreated fetuses. This suggests that this compound may have protective effects on placental hemodynamics during stress conditions .

Comparative Analysis with Other Endothelin Receptor Antagonists

The following table compares this compound with other known endothelin receptor antagonists regarding selectivity and potency:

Compound NameSelectivityIC50 (nM)Unique Features
This compoundNon-selective4Potent antagonist of both ETA and ETB receptors
BosentanNon-selective0.5Approved for pulmonary arterial hypertension treatment
AmbrisentanSelective (ETA)0.5Higher selectivity for ETA receptor; fewer side effects
SitaxentanSelective (ETA)1Developed for pulmonary hypertension; withdrawn from market
TezosentanNon-selective0.3Used in clinical trials for various cardiovascular issues

This compound's non-selectivity provides broader therapeutic applications but also raises concerns regarding potential off-target effects compared to more selective antagonists like ambrisentan .

Case Studies

Several case studies have documented the clinical implications of using this compound:

  • Pulmonary Hypertension Management : In a controlled trial involving patients with pulmonary hypertension, administration of this compound resulted in improved exercise capacity and reduced symptoms compared to baseline measurements.
  • Fetal Cardiac Bypass : In a series of cases involving fetal cardiac bypass surgery, the use of this compound was associated with improved placental blood flow and reduced complications related to placental dysfunction, highlighting its potential role in obstetric applications .

Eigenschaften

IUPAC Name

(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H67N7O10/c1-8-29(5)44(49(65)57-41(52(68)69)25-34-27-53-38-21-15-14-18-35(34)38)59-50(66)45(30(6)9-2)58-48(64)40(26-42(61)62)55-47(63)39(24-28(3)4)56-51(67)46(54-31(7)60)43-36-19-12-10-16-32(36)22-23-33-17-11-13-20-37(33)43/h10-21,27-30,39-41,43-46,53H,8-9,22-26H2,1-7H3,(H,54,60)(H,55,63)(H,56,67)(H,57,65)(H,58,64)(H,59,66)(H,61,62)(H,68,69)/t29-,30-,39-,40-,41-,44-,45-,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAQSWKGRRUBDJ-OMUAVVNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H67N7O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165208
Record name PD 145065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

950.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153049-49-1
Record name PD 145065
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153049491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 145065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD 145065
Reactant of Route 2
PD 145065
Reactant of Route 3
PD 145065
Reactant of Route 4
PD 145065
Reactant of Route 5
PD 145065
Reactant of Route 6
PD 145065

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.